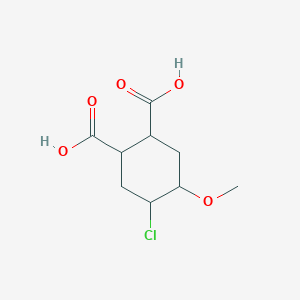
1,1'-(3,4-Dichlorobutane-1,1-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene is an organic compound characterized by the presence of two benzene rings connected by a 3,4-dichlorobutane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene can be synthesized through a multi-step process involving the reaction of benzene derivatives with 3,4-dichlorobutane. The synthesis typically involves:
Coupling Reaction: The coupling of 3,4-dichlorobutane with benzene derivatives under specific conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of 1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene may involve large-scale halogenation and coupling processes, utilizing advanced catalytic systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the carbon atoms in the butane chain.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Applications De Recherche Scientifique
1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Interacting with the active sites of enzymes, altering their activity.
Modulating Pathways: Affecting signaling pathways within cells, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichlorobutane: A simpler compound with similar halogenation but lacking the benzene rings.
1,4-Dichlorobutane: Another dichlorobutane derivative with different substitution patterns.
1,1’-(1,4-Butanediyl)dibenzene: A related compound with a different butane chain configuration.
Uniqueness
1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
63002-15-3 |
|---|---|
Formule moléculaire |
C16H16Cl2 |
Poids moléculaire |
279.2 g/mol |
Nom IUPAC |
(3,4-dichloro-1-phenylbutyl)benzene |
InChI |
InChI=1S/C16H16Cl2/c17-12-15(18)11-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Clé InChI |
VYIXDWFJFBLBGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC(CCl)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3'-Methoxyspiro[fluorene-9,2'-oxirane]](/img/structure/B14509869.png)


![2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene](/img/structure/B14509884.png)


![S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate](/img/structure/B14509908.png)




![1-Bromo-4-[2-(4-decylphenyl)ethenyl]benzene](/img/structure/B14509931.png)
